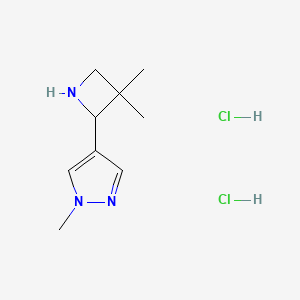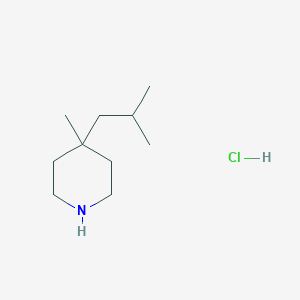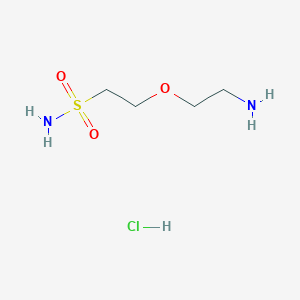
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives like 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid often involves cyclopropane synthesis methods . These methods include the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . The Suzuki-Miyaura coupling reaction is also used in the synthesis of cyclopropane derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H8FNO2 . The molecular weight is 205.19 .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 378.2±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid and its derivatives are often synthesized for various research purposes. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the methodological advancements in synthesizing cyclopropane derivatives through multi-step reactions (Zhou et al., 2021).
- The structure and conformational properties of similar cyclopropane derivatives, such as (R)-(+)-1-fluoro-2,2-diphyenylcyclopropanecarboxylic acid, have been explored through X-ray diffraction methods. These studies help in understanding the molecular geometry and bonding characteristics of such compounds (Ries & Bernal, 1985).
Biochemical Applications
- Cyclopropane derivatives have been identified in biological systems, such as the identification of 1-(malonylamino) cyclopropane-1-carboxylic acid in wheat leaves, showcasing their significance in plant biochemistry and potential applications in agricultural sciences (Hoffman et al., 1982).
- Inclusion compounds involving cyclopropane derivatives, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have been studied for their crystal structures and selective inclusion modes. This research indicates the potential of cyclopropane derivatives in the development of novel materials and chemical sensors (Csöregh et al., 1992).
Synthetic Chemistry Applications
- Cyclopropane derivatives are used as precursors in various synthetic chemistry applications. For example, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid represents the exploration of cyclopropane derivatives in developing new compounds with potential pharmacological properties (Sloan & Kirk, 1997).
- They are also used in the synthesis of various organic compounds, such as the preparation of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, demonstrating their versatility as synthetic intermediates (Wurz & Charette, 2005).
Propiedades
IUPAC Name |
1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-7(6-13)3-8(5-9)11(1-2-11)10(14)15/h3-5H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJZFTAHHQABSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



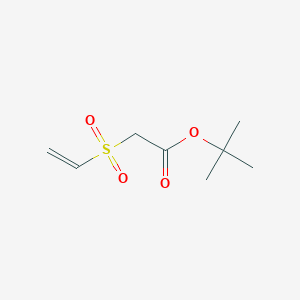
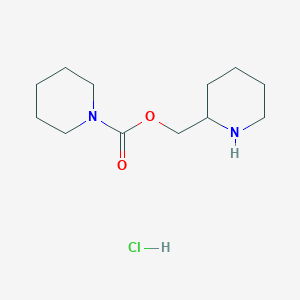
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)
![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)

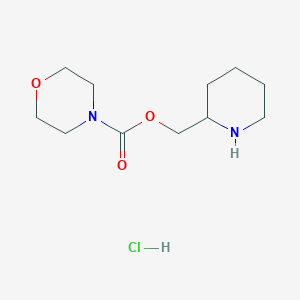

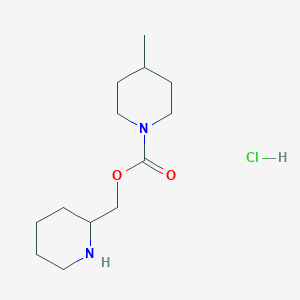
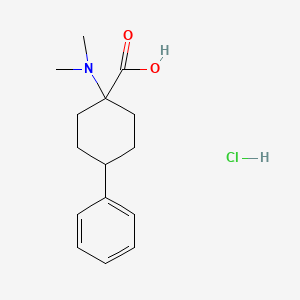
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
